Potassium fumarate
CAS No.: 7704-72-5
Cat. No.: VC3755469
Molecular Formula: C4H4KO4
Molecular Weight: 155.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7704-72-5 |
---|---|
Molecular Formula | C4H4KO4 |
Molecular Weight | 155.17 g/mol |
IUPAC Name | dipotassium;(E)-but-2-enedioate |
Standard InChI | InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |
Standard InChI Key | BDQHHJHPAVHOJF-TYYBGVCCSA-N |
Isomeric SMILES | C(=C/C(=O)O)\C(=O)O.[K] |
SMILES | C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES | C(=CC(=O)O)C(=O)O.[K] |
Introduction
Chemical Identity and Structure
Potassium fumarate is the dipotassium salt of fumaric acid with the molecular formula K₂C₄H₂O₄. It belongs to the class of organic compounds known as dicarboxylic acids and derivatives . The compound contains exactly two carboxylate groups in a trans configuration across the central double bond, with each carboxylate coordinated to a potassium ion.
Chemical Identifiers and Properties
The compound is characterized by several unique identifiers and fundamental chemical properties as outlined in Table 1.
Table 1: Chemical Identifiers and Properties of Potassium Fumarate
Property | Value |
---|---|
Chemical Formula | C₄H₂K₂O₄ |
IUPAC Name | Dipotassium (2E)-but-2-enedioate |
CAS Numbers | 7704-72-5 or 4151-35-3 |
European Community (EC) Numbers | 223-979-8 or 233-569-0 |
Molecular Weight | 192.253 g/mol |
E Number | E366 |
Exact Mass | 191.92272151 g/mol |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 0 |
Topological Polar Surface Area | 80.3 Ų |
Source: Compiled from PubChem and manufacturer data
The molecular structure features a central ethylenic double bond with trans geometry, distinguishing it from its geometric isomer, potassium maleate, which has cis geometry.
Physical Properties
Potassium fumarate appears as a white crystalline powder or crystal. It is highly soluble in water, making it valuable for applications requiring rapid dissolution. The physical characteristics of the compound are summarized in Table 2.
Table 2: Physical Properties of Potassium Fumarate
Property | Description |
---|---|
Appearance | White crystal or crystalline powder |
State | Solid at room temperature |
Solubility | Highly soluble in water |
pH (in solution) | Mildly alkaline |
Stability | Stable under normal conditions |
Hygroscopicity | Slightly hygroscopic |
Source: Compiled from manufacturer specifications
Preparation Methods
Historical Synthesis
The first documented synthesis of potassium fumarate dates back to 1844 when Rieckher prepared it by saturating an aqueous solution of fumaric acid with potassium carbonate and allowing the solution to evaporate . Through incineration to potassium carbonate, Rieckher determined the formula as "KO,C₄HO₃+2Aq" (using historic nomenclature), which corresponds to K₂C₄H₂O₄·2H₂O in modern notation .
Modern Synthetic Routes
Contemporary methods for synthesizing potassium fumarate primarily involve the neutralization of fumaric acid with potassium hydroxide according to the following reaction:
C₄H₄O₄ + 2KOH → K₂C₄H₂O₄ + 2H₂O
This reaction is typically carried out in an aqueous solution, followed by crystallization of potassium fumarate from the solution. The synthesis methods are outlined in Table 3.
Table 3: Synthetic Routes for Potassium Fumarate
Method | Reactants | Conditions | Product Form |
---|---|---|---|
Direct Neutralization | Fumaric acid + Potassium hydroxide | Aqueous solution, room temperature | Anhydrous or dihydrate depending on crystallization conditions |
Carbonate Method | Fumaric acid + Potassium carbonate | Aqueous solution, slight heating, CO₂ evolution | Typically yields dihydrate form |
Ion Exchange | Sodium fumarate + Potassium chloride | Aqueous solution, ion exchange resin | High purity anhydrous form |
Source: Based on preparation methods described in literature
Crystalline Forms
Potassium fumarate can exist in different crystalline forms, including the anhydrous form (K₂C₄H₂O₄) and the dihydrate form (K₂C₄H₂O₄·2H₂O). Additionally, literature describes two acidic forms: potassium hydrogen fumarate (KHC₄H₂O₄) and "acid" potassium hydrogen fumarate (2KHC₄H₂O₄·H₂C₄H₂O₄) .
Each form exhibits distinct X-ray diffraction patterns and crystallographic properties, making them identifiable through powder diffraction analysis. The pH of the crystallization solution significantly influences which form is obtained, with higher pH values favoring the formation of the normal dipotassium salt.
Applications and Uses
Potassium fumarate has diverse applications across multiple industries, particularly in food, pharmaceuticals, and agriculture as outlined in Table 4.
Table 4: Applications of Potassium Fumarate
Industry | Applications | Function |
---|---|---|
Food | Acidity regulator, food additive | pH control, flavor enhancement |
Pharmaceutical | Electrolyte replenisher, treatment of hypokalemia | Potassium supplementation, especially in patients on diuretics |
Biotechnological | Buffer component | pH stabilization in biochemical reactions |
Agricultural | Component in fertilizers | Mineral supplementation for plants |
Industrial | Component in explosives | Chemical precursor |
Research | Laboratory reagent | Buffer solutions, chemical synthesis |
Source: Compiled from multiple sources
Food Industry Applications
In the food industry, potassium fumarate functions as an acidity regulator (E366) and is used as a dietary supplement. Its stability in various food matrices and low sodium content make it particularly valuable in formulations designed for individuals monitoring their sodium intake .
Pharmaceutical Applications
In pharmaceutical applications, potassium fumarate serves as an electrolyte replenisher, particularly in the treatment of hypokalemia. It is especially valuable for patients receiving diuretics for uncomplicated essential hypertension. Clinical guidelines suggest that while serum potassium levels should be checked periodically, dietary supplementation with potassium-containing foods may be adequate for milder cases of hypokalemia, whereas more severe cases may require supplementation with potassium fumarate .
Biological Activity
Role in Metabolism
Potassium fumarate plays a significant role in cellular metabolism, particularly through its fumarate component's involvement in the tricarboxylic acid (TCA) cycle. In this cycle, fumarate is converted to L-malate by the enzyme fumarase (fumarate hydratase) in a reversible, pH-dependent reaction .
Table 5: Enzymatic Reactions Involving Fumarate in the TCA Cycle
Enzyme | Reaction Direction | Substrate | Product | Optimal pH |
---|---|---|---|---|
Fumarase | Forward (Hydration) | Fumarate | L-malate | 7.4-8.0 |
Fumarase | Reverse (Dehydration) | L-malate | Fumarate | 6.0-6.5 |
Source: Based on biochemical reaction data
Antioxidant Properties
Research suggests that fumarate salts, including potassium fumarate, may exhibit antioxidant properties that could potentially mitigate oxidative stress within cells. This property has significant implications for their therapeutic applications in conditions associated with oxidative damage .
Comparison with Similar Compounds
Potassium fumarate shares structural similarities with other fumarate salts but differs in physical properties and applications. Table 6 provides a comparative analysis of potassium fumarate with related compounds.
Table 6: Comparative Analysis of Potassium Fumarate with Other Fumarate Salts
Property | Potassium Fumarate | Sodium Fumarate | Calcium Fumarate | Magnesium Fumarate |
---|---|---|---|---|
Solubility in Water | High | Moderate | Low | Low |
Preferred Use | Food additive, pharmaceutical | Pharmaceutical | Nutritional | Nutritional |
Bioavailability | High | Moderate | Low | Moderate |
Stability | Stable at room temperature | Stable | Highly stable | Stable |
Primary Application | Acidity regulator, electrolyte replenisher | Pharmaceutical excipient | Dietary supplement | Dietary supplement |
Source: Compiled from comparative studies
The high solubility of potassium fumarate compared to calcium and magnesium fumarates makes it particularly advantageous for applications requiring rapid dissolution. Additionally, it is preferred in food applications due to its lower sodium content compared to sodium fumarate, making it a healthier alternative for individuals on sodium-restricted diets.
Chemical Reactions
Electrolysis
When subjected to electrolysis in aqueous solution, potassium fumarate undergoes distinct reactions at the anode and cathode:
Table 7: Electrolysis Reactions of Potassium Fumarate
Electrode | Reaction Type | Products | Conditions |
---|---|---|---|
Anode | Oxidation | Acetylene (C₂H₂), CO₂ | Aqueous solution, electrical current |
Cathode | Reduction | Potassium hydroxide (KOH), H₂ | Aqueous solution, electrical current |
Source: Based on electrochemical reaction data
At the anode, fumarate ions undergo oxidative decarboxylation, yielding acetylene and carbon dioxide. At the cathode, water reduction produces hydrogen gas and hydroxide ions, which combine with potassium ions to form potassium hydroxide.
Classification Parameter | Details |
---|---|
GHS Pictogram | Warning |
GHS Hazard Statements | H319 (100%): Causes serious eye irritation |
GHS Precautionary Statements | P264+P265, P280, P305+P351+P338, P337+P317 |
Hazard Class | Eye Irritant 2 |
Source: Based on safety data from PubChem
Research Applications
Chemical Applications
Potassium fumarate serves as a reagent in organic synthesis due to its ability to participate in various chemical reactions. It functions effectively as a buffering agent, helping to maintain pH levels in biochemical experiments. Its high solubility in water makes it particularly advantageous for rapid dissolution in laboratory settings .
Biological Research
In biological research, potassium fumarate is valuable for studying the tricarboxylic acid (TCA) cycle, where it acts as a substrate for the enzyme fumarase. Research into the enzymatic conversion of fumarate to malate provides insights into cellular respiration and energy production mechanisms in aerobic organisms .
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